molecular formula C23H24FN7O4 B605405 AMG-337 monohydrate CAS No. 1643590-78-6

AMG-337 monohydrate

Cat. No. B605405
M. Wt: 481.49
InChI Key: FQOJZRILDACBLT-PFEQFJNWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AMG-337 monohydrate is a highly selective small molecule MET inhibitor. Aberrant hepatocyte growth factor (HGF)/MET signaling has been implicated in hepatocarcinogenesis, suggesting that MET may serve as an attractive therapeutic target in hepatocellular carcinoma.

Scientific Research Applications

Preclinical Activity in MET-Dependent Tumor Models

AMG 337, a selective MET kinase inhibitor, demonstrates significant preclinical activity in MET-dependent tumor models. It inhibits MET and adaptor protein Gab-1 phosphorylation, subsequently blocking downstream PI3K and MAPK pathways, indicating its potential as a therapeutic agent for MET-dependent tumors (Hughes et al., 2016).

Clinical Activity in MET-Amplified Cancers

Clinical studies have shown the efficacy of AMG 337 in patients with MET-amplified gastroesophageal junction, gastric, or esophageal cancers. It exhibits notable clinical activity, safety, and tolerability in patients with MET-amplified cancers (Kwak et al., 2015).

Phase I Study in Advanced Solid Tumors

A phase I study revealed that AMG 337 is well-tolerated in patients with advanced solid tumors, showing a promising response rate in heavily pretreated MET-amplified tumors. This underscores its potential for further investigation in this patient population (Hong et al., 2018).

Preclinical Evaluation in Hepatocellular Carcinoma

AMG 337 has shown potent antiproliferative activity in preclinical models of hepatocellular carcinoma, particularly in cell lines with MET amplification. This suggests that AMG 337 represents a novel therapeutic strategy for targeting hepatocellular carcinomas dependent on HGF/MET signaling (Du et al., 2015).

Off-Target Pharmacology Profiling

An off-target pharmacology profiling study of AMG 337 revealed its inhibition of adenosine transporter (AT), leading to clinical observations such as headache due to cerebral vasorelaxation. This emphasizes the importance of evaluating off-target activities during drug development (Amouzadeh et al., 2019).

Study in Asian Patients with Advanced Solid Tumors

A study evaluating AMG 337 in Asian patients with advanced solid tumors showed similar safety, tolerability, pharmacokinetics, and efficacy to those observed in Western populations, indicating its broader applicability across different ethnic groups (Yasui et al., 2017).

Discovery and Optimization

The discovery and optimization of AMG 337 involved structure-guided scaffold hybridization, resulting in an exquisitely selective and potent inhibitor of MET receptor tyrosine kinase. This process highlights the significance of structure-based drug design in developing effective cancer therapies (Boezio et al., 2017).

properties

CAS RN

1643590-78-6

Product Name

AMG-337 monohydrate

Molecular Formula

C23H24FN7O4

Molecular Weight

481.49

IUPAC Name

1,6-Naphthyridin-5(6H)-one, 6-((1R)-1-(8-fluoro-6-(1-methyl-1H-pyrazol-4-yl)-1,2,4-triazolo(4,3-a)pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-, hydrate (1:1)

InChI

1S/C23H22FN7O3.H2O/c1-14(30-5-4-20-18(23(30)32)9-17(11-25-20)34-7-6-33-3)21-27-28-22-19(24)8-15(13-31(21)22)16-10-26-29(2)12-16;/h4-5,8-14H,6-7H2,1-3H3;1H2/t14-;/m1./s1

InChI Key

FQOJZRILDACBLT-PFEQFJNWSA-N

SMILES

O.COCCOc1cnc2C=CN([C@H](C)c3nnc4c(F)cc(cn34)c5cnn(C)c5)C(=O)c2c1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AMG-337 monohydrate

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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